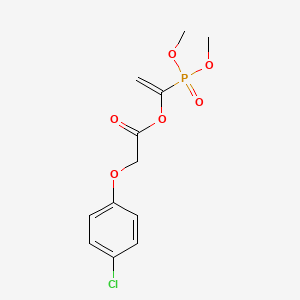
1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate typically involves the reaction of (4-chlorophenoxy)acetic acid with dimethyl phosphite in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chlorophenoxy)acetic acid: A related compound with similar structural features.
(1S)-1-(Dimethoxyphosphoryl)ethyl (2,4-dichlorophenoxy)acetate: Another compound with a similar core structure but different substituents.
Uniqueness
1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C11H14ClO5P
- CAS Number : 200698-20-0
The structure features a dimethoxyphosphoryl group attached to an ethenyl moiety, with a 4-chlorophenoxyacetate substituent, contributing to its unique reactivity and biological properties.
This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. The phosphonate group is known to inhibit certain enzymes involved in nucleic acid metabolism, which may lead to cytotoxic effects in rapidly dividing cells.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.
- Herbicidal Properties : The compound demonstrates significant herbicidal activity, making it valuable in agricultural applications.
- Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.
Table 1: Biological Activities of this compound
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.
- Herbicidal Activity : In agricultural trials, this compound exhibited potent herbicidal effects against common weeds. Field tests showed a reduction in weed biomass by up to 80% compared to untreated controls.
- Anticancer Studies : Research involving human cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential use as an anticancer therapeutic.
Eigenschaften
CAS-Nummer |
916905-94-7 |
|---|---|
Molekularformel |
C12H14ClO6P |
Molekulargewicht |
320.66 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylethenyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C12H14ClO6P/c1-9(20(15,16-2)17-3)19-12(14)8-18-11-6-4-10(13)5-7-11/h4-7H,1,8H2,2-3H3 |
InChI-Schlüssel |
BQCOLCRDHKRWJX-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(=C)OC(=O)COC1=CC=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















